Benzoic acid-[3]pyridylmethyl ester
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Overview
Description
Benzoic acid-3pyridylmethyl ester is an organic compound that belongs to the class of esters. Esters are widely distributed in nature and are known for their pleasant fragrances and flavors. This particular ester is derived from benzoic acid and 3-pyridylmethanol, combining the aromatic properties of benzoic acid with the heterocyclic structure of pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid-3pyridylmethyl ester typically involves the esterification of benzoic acid with 3-pyridylmethanol. This reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction can be represented as follows:
Benzoic acid+3-Pyridylmethanol→Benzoic acid-[3]pyridylmethyl ester+Water
Industrial Production Methods
In industrial settings, the esterification process can be carried out using continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common. Additionally, azeotropic distillation may be employed to remove water and drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid-3pyridylmethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to benzoic acid and 3-pyridylmethanol in the presence of an acid or base.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
Hydrolysis: Benzoic acid and 3-pyridylmethanol.
Reduction: Benzoic alcohol and 3-pyridylmethanol.
Substitution: Depending on the nucleophile, various substituted esters or other derivatives.
Scientific Research Applications
Benzoic acid-3pyridylmethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of benzoic acid-3pyridylmethyl ester involves its interaction with various molecular targets. The ester can undergo hydrolysis to release benzoic acid and 3-pyridylmethanol, which can then interact with biological pathways. Benzoic acid is known to inhibit microbial growth by disrupting cell membrane integrity, while 3-pyridylmethanol may interact with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: An ester of benzoic acid and methanol, known for its pleasant fragrance.
Ethyl benzoate: An ester of benzoic acid and ethanol, used in flavorings and fragrances.
Phenyl benzoate: An ester of benzoic acid and phenol, used in organic synthesis.
Uniqueness
Benzoic acid-3pyridylmethyl ester is unique due to the presence of the pyridine ring, which imparts distinct chemical and biological properties. The heterocyclic structure of pyridine can enhance the compound’s reactivity and potential biological activities compared to simpler esters like methyl or ethyl benzoate.
Properties
Molecular Formula |
C13H11NO2 |
---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
pyridin-3-ylmethyl benzoate |
InChI |
InChI=1S/C13H11NO2/c15-13(12-6-2-1-3-7-12)16-10-11-5-4-8-14-9-11/h1-9H,10H2 |
InChI Key |
KZWLQBXYCSZBPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2=CN=CC=C2 |
Origin of Product |
United States |
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